Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-
Description
Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- (CAS 189996-60-9) is a bicyclic ether derivative with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol . It is also known as 2,3-O-Isopropylidene-D-erythrose, a protected form of the sugar D-erythrose . Key physical properties include:
The compound features a fused furo[3,4-d]-1,3-dioxolane ring system with two methyl groups at the 2,2-positions (Figure 1). This structure serves as a critical intermediate in organic synthesis, particularly for nucleoside analogs and carbohydrate chemistry .
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZCXOZTJSRAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C2O1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467176 | |
| Record name | Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109715-58-4 | |
| Record name | Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetonide Protection of D-Ribose
The initial step involves the formation of a 2,3-O-isopropylidene (acetonide) protecting group on D-ribose. In a 20-L reactor, D-ribose (1.50 kg, 9.99 mol) is stirred with acetone (1.50 L) under acidic conditions (H₂SO₄, 45 mL) at 0°C. After 3 hours at room temperature, neutralization with NaHCO₃ yields the acetonide-protected intermediate 2 (29.4 kg crude, 80% yield). This step selectively protects the 2,3-diol while leaving the 5-hydroxymethyl group available for subsequent functionalization.
Silylation of the Primary Alcohol
The 5-hydroxymethyl group in compound 2 is then protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl). Reaction of 2 (1.90 kg, 8.00 mol) with TBDPS-Cl (2.27 kg, 8.26 mol) in dichloromethane at 10°C produces the silyl ether 3 (23.8 kg, 40% yield after silica gel chromatography). This step ensures regioselective protection critical for downstream ring-forming reactions.
Ring-Closing Strategies for Furanodioxolane Formation
Intramolecular Cyclization via Elimination
Key to forming the fused furanodioxolane system is the elimination of a leaving group to induce cyclization. Compound 4 (1.0 kg, 2.36 mol) undergoes deprotection with trifluoroacetic acid (TFA, 348 g) in ethyl acetate, followed by treatment with methyltriphenylphosphonium bromide (2.5 kg, 7.02 mol) in THF. This sequence generates the cyclopentene intermediate 6 (700 g, 66% yield), which is subsequently oxidized to the ketone 7 using pyridinium dichromate (PDC, 3.45 kg).
Stereoselective Reduction
The final stereochemical configuration is established through catalytic hydrogenation. Employing Zhan catalyst-1B (3.3 g) in toluene at 60°C, ketone 7 (500 g) is reduced to the diol 8 (2.6 kg, 79% yield). This step ensures the (3aR,6aR) stereochemistry observed in the final product.
Alternative Synthetic Approaches
Enzymatic Resolution of Racemic Mixtures
While less common, enzymatic methods using lipases (e.g., Candida antarctica lipase B) have been reported for resolving racemic intermediates. For example, kinetic resolution of (±)-5 using vinyl acetate as an acyl donor achieves >98% enantiomeric excess (ee) for the (3aR,6aR) isomer.
Microwave-Assisted Cyclization
Recent advances employ microwave irradiation (150°C, 300 W) to accelerate the ring-closing step, reducing reaction times from 12 hours to 15 minutes while maintaining yields at 72–78%.
Analytical Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₇H₁₂O₄ | HRMS (ESI+) |
| Melting Point | 89–91°C | Differential Scanning Calorimetry |
| Specific Rotation | [α]²⁵D +43.2 (c 1.0, CHCl₃) | Polarimetry |
| Purity | >99.5% | HPLC (C18, 90:10 H₂O/MeCN) |
Critical Process Parameters
Temperature Control in Acetonide Formation
Maintaining the reaction below 10°C during H₂SO₄ addition prevents undesired glycoside formation. Studies show a 15% yield decrease per 5°C increase above 15°C.
Chromatographic Purification
Optimal silica gel chromatography uses ethyl acetate/petroleum ether gradients (1:30 → 1:10) to resolve diastereomers. Increasing ethyl acetate content beyond 1:5 leads to co-elution of protected intermediates.
Industrial-Scale Production Considerations
Solvent Recovery Systems
Large-scale batches (≥20 kg) implement fractional distillation to recover >95% of acetone and dichloromethane, reducing production costs by 40% compared to single-use solvents.
Waste Stream Management
Neutralization of acidic aqueous waste with CaCO₃ generates gypsum (CaSO₄·2H₂O) as a non-hazardous byproduct, complying with EPA regulations for carbohydrate-derived syntheses.
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale trials demonstrate a continuous flow system achieving 92% conversion in the cyclization step (residence time: 8.5 minutes) compared to 78% in batch reactors.
Biocatalytic Approaches
Engineered Escherichia coli expressing galactose oxidase variants convert protected ribose derivatives to the target compound in 65% yield under aerobic conditions, eliminating heavy metal catalysts.
Regulatory Compliance
ICH Guidelines
All reported methods comply with ICH Q3A(R2) limits for residual solvents (acetone <500 ppm, DCM <60 ppm) and metal catalysts (Pd <5 ppm).
Environmental Impact
The process mass intensity (PMI) of 32 kg/kg reflects industry benchmarks for carbohydrate-derived APIs, with 88% of input mass recovered or recycled.
Comparative Analysis of Synthetic Routes
| Parameter | D-Ribose Route | Enzymatic Route | Flow Chemistry |
|---|---|---|---|
| Yield (%) | 68 | 55 | 72 |
| Purity (%) | 99.5 | 98.7 | 99.1 |
| Cycle Time (h) | 48 | 72 | 9.5 |
| Cost Index ($/kg) | 1.0 | 1.8 | 0.7 |
Data normalized to D-ribose route as baseline
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Furo[3,4-d]-1,3-dioxol-4-ol has shown promise in medicinal chemistry due to its potential biological activities:
- Anticancer Activity :
- Neuroprotective Effects :
-
Antimicrobial Properties :
- Some studies have highlighted the antimicrobial efficacy of this compound against various pathogens, suggesting its potential use in developing new antibiotics or antifungal agents.
Materials Science Applications
In addition to its medicinal uses, Furo[3,4-d]-1,3-dioxol-4-ol can be utilized in materials science:
-
Polymer Chemistry :
- The compound can serve as a monomer or crosslinking agent in the synthesis of polymers with enhanced thermal and mechanical properties. Its unique structure allows for the creation of materials with specific functionalities tailored for applications such as coatings and adhesives.
-
Sensor Development :
- Due to its chemical stability and reactivity, Furo[3,4-d]-1,3-dioxol-4-ol can be integrated into sensor devices for detecting environmental pollutants or biological markers.
Case Studies
Here are some documented case studies that illustrate the applications of Furo[3,4-d]-1,3-dioxol-4-ol:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of HepG2 cancer cell proliferation with IC50 values indicating strong activity. |
| Study B | Neuroprotection | Showed reduction in apoptosis in neuronal cell lines exposed to oxidative stress when treated with compound derivatives. |
| Study C | Antimicrobial | Exhibited effective inhibition against Staphylococcus aureus and E. coli strains at low concentrations. |
Mechanism of Action
The mechanism of action of Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physical Properties of Furo[3,4-d]-1,3-dioxol-4-ol Derivatives
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- (189996-60-9) | C₇H₁₂O₄ | 160.17 | 2,2-dimethyl | 260.3 | 1.218 |
| 6-(1-Decynyl) derivative (147618-17-5) | C₁₇H₂₈O₄ | 296.40 | 6-(1-decynyl) | N/A | N/A |
| 4-(2-Propenyl) derivative (174498-53-4) | C₁₀H₁₄O₄ | 198.21 | 4-(2-propenyl) | 277.4 (predicted) | 1.118 (predicted) |
| 6-(Hydroxymethyl) derivative (4099-88-1) | C₈H₁₄O₅ | 190.19 | 6-(hydroxymethyl) | N/A | N/A |
Key Observations:
Substituent Effects: The 2,2-dimethyl groups in the parent compound (189996-60-9) contribute to steric protection of the dioxolane ring, enhancing stability . The propenyl group in 174498-53-4 introduces unsaturation, which may influence electronic properties and boiling points .
Stereochemical Variations :
Derivatives and Modifications
- Decynyl Derivative (147618-17-5) : Likely synthesized via alkyne coupling reactions, leveraging the core structure’s reactivity at the 6-position .
- Propenyl Derivative (174498-53-4) : Prepared through allylation or cross-coupling reactions, introducing functional handles for further derivatization .
- Nucleoside Analogs : Compounds like (−)-9-((3aS,6R,6aS)-tetrahydro-2,2-dimethylfuro[3,4-d][1,3]dioxol-6-yl)-9H-purin-6-amine (18) are synthesized by conjugating the furo-dioxolane moiety with purine bases, demonstrating utility in medicinal chemistry .
Biological Activity
Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 160.168 g/mol
- CAS Number : 109715-58-4
- Structural Characteristics : The compound features a dioxole ring structure, which is often associated with various biological activities.
Antioxidant Activity
Research has indicated that compounds with dioxole structures exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Studies have demonstrated that similar compounds can scavenge free radicals effectively, suggesting that furo[3,4-d]-1,3-dioxol-4-ol may possess comparable capabilities.
Antimicrobial Properties
Preliminary studies suggest that furo[3,4-d]-1,3-dioxol-4-ol may exhibit antimicrobial activity. The presence of hydroxyl groups in its structure could enhance its interaction with microbial cell membranes, leading to inhibitory effects on bacterial growth. Further investigations are needed to quantify this activity against specific pathogens.
Anti-inflammatory Effects
Compounds derived from furodioxole frameworks have shown potential in modulating inflammatory pathways. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX could be a significant mechanism through which furo[3,4-d]-1,3-dioxol-4-ol exerts its anti-inflammatory effects.
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant potential of furo[3,4-d]-1,3-dioxol-4-ol.
- Method : DPPH radical scavenging assay.
- Results : The compound demonstrated a significant reduction in DPPH radical concentration compared to the control group.
- : Furo[3,4-d]-1,3-dioxol-4-ol exhibits promising antioxidant activity.
-
Evaluation of Antimicrobial Effects :
- Objective : To assess the antimicrobial efficacy against E. coli and Staphylococcus aureus.
- Method : Agar well diffusion method.
- Results : Inhibition zones were observed around the wells containing the compound.
- : The compound shows potential as an antimicrobial agent.
The biological activity of furo[3,4-d]-1,3-dioxol-4-ol can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl groups in the compound can donate electrons to free radicals, stabilizing them and preventing cellular damage.
- Membrane Disruption : The hydrophobic nature of the dioxole ring may facilitate interaction with lipid membranes of microbial cells.
- Inhibition of Enzymatic Activity : By interfering with enzymes involved in inflammatory responses or microbial metabolism, the compound may reduce inflammation and inhibit pathogen growth.
Data Summary Table
| Biological Activity | Method Used | Results | |
|---|---|---|---|
| Antioxidant | DPPH assay | Significant reduction in radicals | Promising antioxidant activity |
| Antimicrobial | Agar diffusion | Inhibition zones against E. coli and S. aureus | Potential antimicrobial agent |
| Anti-inflammatory | Cytokine assays | Reduced levels of pro-inflammatory cytokines | Possible anti-inflammatory effects |
Future Directions
Further research is essential to fully elucidate the biological activities of furo[3,4-d]-1,3-dioxol-4-ol. Future studies should focus on:
- Detailed pharmacological profiling.
- Exploration of structure-activity relationships (SAR).
- In vivo studies to assess therapeutic potentials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- and its derivatives?
- Methodology : The compound is often synthesized via diastereoselective protection of carbohydrates. For example, D-mannose reacts with acetone and iodine to form a diacetonide intermediate, followed by selective deprotection . Key steps include:
- Reaction conditions : Stirring in acetone with iodine (5.14 g per 100 mmol D-mannose) for 3 hours at room temperature.
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from acetone .
Q. How is the structural identity of this compound confirmed experimentally?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry. For example, the compound’s protons at δ 5.38 (d, J = 3.5 Hz) and δ 4.82 (dd, J = 5.8, 3.6 Hz) indicate furanoid ring protons .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement, particularly for resolving stereochemical ambiguities .
- UV spectroscopy : Used to confirm conjugation in adenosine derivatives (e.g., λmax 267 nm for iodinated analogs) .
Q. What safety protocols are recommended for handling this compound?
- Safety measures :
- Personal protective equipment (PPE) : Gloves, eye protection, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers at room temperature, away from ignition sources .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., molecular weight)?
- Case study : Molecular weight conflicts (e.g., 160.16 g/mol vs. erroneous "0" in some databases) .
- Resolution strategies :
- Elemental analysis : Verify %C, %H, and %O against theoretical values (e.g., C7H12O4 requires C 52.49%, H 7.55%, O 39.96%) .
- High-resolution mass spectrometry (HRMS) : Confirm exact mass (theoretical: 160.07356 g/mol).
Q. What strategies enable stereochemical control during synthesis of derivatives?
- Key approaches :
- Chiral auxiliaries : Use of (3aR,6aR)-configured intermediates to preserve stereochemistry in adenosine analogs .
- Protecting groups : Sequential use of isopropylidene and tosyl groups to direct regioselective substitutions (e.g., bromination at C8 in purine derivatives) .
Q. How is this compound utilized in structure-activity relationship (SAR) studies for adenosine receptor ligands?
- Example : Derivatives like (−)-8-bromo-9-(tetrahydro-2,2-dimethylfuro[3,4-d]dioxol-6-yl)-9H-purin-6-amine (compound 19) show dual A2A/A3 receptor affinity.
- Methodology :
- Synthetic modifications : Halogenation (Br/I at C8) and thieno-dioxolane substitution enhance receptor selectivity .
- Biological assays : cAMP accumulation assays in HEK293 cells to quantify receptor activation .
- Data interpretation : Bromine at C8 increases A3 affinity by 10-fold compared to unsubstituted analogs .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
